

Application Notes and Protocols for Preparing Paraffin Sections for Electron Microscopy

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Introduction

The examination of **paraffin**-embedded tissues at the ultrastructural level using transmission electron microscopy (TEM) offers a powerful tool for correlating light microscopy findings with detailed cellular and subcellular morphology.^{[1][2]} This technique is particularly valuable in diagnostic pathology and research for retrospective studies of archived materials.^{[3][4]} While the ultrastructural preservation may not always match that of tissues primarily fixed for electron microscopy, careful reprocessing of formalin-fixed, **paraffin**-embedded (FFPE) samples can yield valuable diagnostic information.^{[2][3]} The quality of the initial fixation is a critical factor influencing the final ultrastructural detail.^[3]

These application notes provide detailed protocols for the preparation of **paraffin** sections for subsequent analysis by TEM, covering **deparaffinization**, rehydration, fixation, staining, and embedding in resin.

Experimental Protocols

Several methods exist for preparing **paraffin** sections for electron microscopy, ranging from routine, more time-consuming protocols to rapid techniques.^{[1][5]} The choice of protocol may depend on the urgency of the analysis and the specific requirements of the study.

Protocol 1: Routine Re-embedding of Paraffin Sections

This protocol outlines a comprehensive method for reprocessing **paraffin** sections mounted on glass slides for TEM analysis.[6]

1. Deparaffinization and Rehydration:

- Place slides with 5-10 μm thick **paraffin** sections in a 50°C oven for 1 hour to melt the **paraffin**. [6][7]
- Immerse the slides in three changes of xylene or a xylene substitute, each for 10 minutes, to completely remove the **paraffin**. [6][8]
- Rehydrate the tissue sections by passing them through a graded series of ethanol solutions:
 - 100% Ethanol: 3 changes, 5 minutes each [6]
 - 95% Ethanol: 1 minute [6]
 - 70% Ethanol: 1 minute [6]
- Finally, rinse the slides in distilled water. [6]

2. Re-Fixation:

- To improve the preservation of ultrastructure, re-fix the sections in a solution of 4% paraformaldehyde and 1% glutaraldehyde in 0.1M phosphate buffer (PB) at pH 7.2 for 1-2 hours. [6]
- Rinse the sections in 0.1M PB. [6]
- Incubate in 8% (0.2M) sucrose in 0.1M PB for two 15-minute intervals or overnight. [6]

3. Post-fixation with Osmium Tetroxide:

- Post-fix the sections with 1% osmium tetroxide (OsO_4) in 0.1M PB for 30-60 minutes in a fume hood. [9][10] Osmium tetroxide is highly toxic and should be handled with extreme care. [9][10]
- Rinse the sections thoroughly with distilled water.

4. En Bloc Staining (Optional):

- For enhanced contrast, sections can be stained en bloc with 0.5-2.5% uranyl acetate in an aqueous or 50% ethanol solution.[\[11\]](#) This step also serves as a tertiary fixation, preserving membranes and nucleic acids.[\[11\]](#)

5. Dehydration and Infiltration:

- Dehydrate the sections again through a graded series of ethanol solutions, similar to the rehydration step but in reverse order (70%, 95%, 100%).
- Infiltrate the sections with an epoxy resin (e.g., Epon, Araldite, Spurr's) mixed with a transitional solvent like propylene oxide.[\[12\]](#)[\[13\]](#) This is typically done in increasing concentrations of resin.

6. Embedding:

- Place a few drops of the final resin mixture onto the tissue section.[\[6\]](#)
- A pre-hardened resin block or an Aclar embedding film can be placed over the section to create a new block.[\[6\]](#)
- Polymerize the resin by baking in an oven at 60°C overnight (approximately 16 hours).[\[6\]](#)

7. Section Detachment and Mounting:

- After cooling, the newly formed resin block containing the tissue section can be detached from the glass slide, often facilitated by a brief immersion in liquid nitrogen.[\[6\]](#)
- The region of interest can then be trimmed and mounted on a blank resin block for ultramicrotomy.[\[6\]](#)

8. Ultrathin Sectioning and Staining:

- Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
- Collect the sections on copper grids.

- Post-stain the sections with solutions of uranyl acetate and lead citrate to further enhance contrast.[6][14] A typical procedure involves staining with 2% aqueous uranyl acetate for 15 minutes, followed by lead citrate for 5 minutes.[6][14]

Protocol 2: Rapid Deparaffinization and Re-embedding

For situations requiring a faster turnaround, a rapid method can be employed, significantly reducing the processing time to around 30 minutes.[5][15] This technique often omits the rehydration and subsequent second dehydration steps.[5]

Key Steps:

- **Deparaffinization** and Post-fixation: A combined step where the **paraffin** is dissolved in an organic solvent (e.g., xylene) that also contains osmium tetroxide.[5]
- Infiltration: The organic solvent is then mixed with an unpolymerized epoxy resin.[5]
- Embedding: The tissue is directly embedded in the resin mixture.[5]

While this method is significantly faster, the resulting ultrastructural quality might be compromised compared to the routine protocol.[16]

Data Presentation

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Reagent Concentrations and Incubation Times for Routine Re-embedding

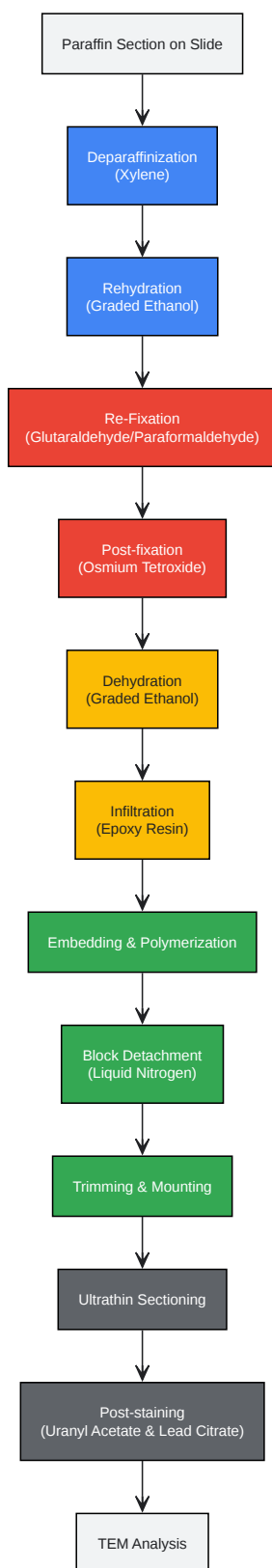
Step	Reagent	Concentration	Duration
Deparaffinization	Xylene	100%	3 changes, 10 min each[6]
Rehydration	Ethanol	100%	3 changes, 5 min each[6]
Ethanol	95%	1 min[6]	
Ethanol	70%	1 min[6]	
Re-Fixation	Paraformaldehyde	4%	1-2 hours[6]
Glutaraldehyde	1%	1-2 hours[6]	
Sucrose	8% (0.2M)	2 x 15 min or overnight[6]	
Post-fixation	Osmium Tetroxide	1%	30-60 min[9]
Embedding	Epoxy Resin	-	Polymerize at 60°C overnight (~16 hours) [6]
Post-staining	Uranyl Acetate	2% Aqueous	15 min[6]
Lead Citrate	-	5 min[6]	

Table 2: Preparation of Staining Solutions

Staining Solution	Components	Preparation Instructions
Uranyl Acetate (5%)	2.5 g Uranyl Acetate, 50 ml Distilled Water, 10 drops Glacial Acetic Acid	Dissolve uranyl acetate in water by stirring overnight, covered in foil. Add acetic acid. Store at 4°C.[6]
Lead Citrate	1.33 g Lead Nitrate, 1.76 g Sodium Citrate, 30 ml Distilled Water, ~8 ml 1N NaOH	Dissolve lead nitrate and sodium citrate in water. Add NaOH until the solution clears. Bring the final volume to 50 ml with distilled water.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing **paraffin** sections for electron microscopy.



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Caption: Workflow for preparing **paraffin** sections for TEM.

Concluding Remarks

The reprocessing of **paraffin**-embedded tissue for electron microscopy is a valuable technique that bridges the gap between light and electron microscopy. While challenges in ultrastructural preservation exist, adherence to meticulous protocols can yield significant morphological data. [1][3] The success of this method heavily relies on the quality of the initial tissue fixation and careful execution of each step in the reprocessing procedure. [2][3] These application notes and protocols provide a comprehensive guide for researchers to successfully prepare **paraffin** sections for detailed ultrastructural analysis.

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